8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Lipophilicity Drug-likeness Physicochemical profiling

8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 377054-37-0) is a fully synthetic, small-molecule xanthine derivative within the purine-2,6-dione class. Its structure features a tertiary 8-(benzyl(methyl)amino) substituent linked directly to the purine core without a methylene spacer, plus a 7-(2-methylprop-2-enyl) side chain and 1,3-dimethyl groups.

Molecular Formula C19H23N5O2
Molecular Weight 353.426
CAS No. 377054-37-0
Cat. No. B2537519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
CAS377054-37-0
Molecular FormulaC19H23N5O2
Molecular Weight353.426
Structural Identifiers
SMILESCC(=C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C19H23N5O2/c1-13(2)11-24-15-16(22(4)19(26)23(5)17(15)25)20-18(24)21(3)12-14-9-7-6-8-10-14/h6-10H,1,11-12H2,2-5H3
InChIKeyVWAWUKCWQYFGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 377054-37-0) – Baseline Identity & Classification


8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 377054-37-0) is a fully synthetic, small-molecule xanthine derivative within the purine-2,6-dione class. Its structure features a tertiary 8-(benzyl(methyl)amino) substituent linked directly to the purine core without a methylene spacer, plus a 7-(2-methylprop-2-enyl) side chain and 1,3-dimethyl groups . Predicted physicochemical parameters include a LogP of 3.25, a topological polar surface area of 62 Ų, and a molecular weight of 353.4 Da, placing it within drug-like chemical space with zero Rule-of-5 violations .

Why Simple Substitution Fails: Structural Nuances Governing 8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione Differentiation


Generic substitution within the 1,3-dimethylpurine-2,6-dione family is unreliable because small changes at the 8- and 7-positions yield markedly different biological outcomes. For instance, the direct attachment of an 8-(benzylamino) group rather than an 8-(benzyl(methyl)amino) group alters adrenoceptor affinity profiles in hypotensive activity studies [1]. Similarly, insertion of a methylene spacer between the purine core and the benzyl(methyl)amino moiety leads to GLI1 zinc-finger protein inhibition (IC50 6,850 nM), whereas analogs with a direct 8-amino linkage show no reported activity at this target [2]. The 7-(2-methylprop-2-enyl) substituent further distinguishes this compound from analogs bearing 7-butyl or 7-phenylethyl chains, which exhibit divergent pharmacokinetic and target-engagement properties. Interchanging compounds without accounting for these structural determinants can lead to loss of activity or unexpected off-target effects, making direct comparative data essential for informed selection.

Quantitative Differentiation Evidence: 8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione vs. Closest Analogs


Predicted Lipophilicity (cLogP) versus 8-Benzylamino Analog: Impact on Membrane Permeability Procurement Decisions

The target compound exhibits a predicted ACD/LogP of 3.25, calculated by the ACD/Labs Percepta Platform . In contrast, the direct 8-benzylamino analog (CAS 57000-13-2, 8-benzylaminotheophylline) has a reported LogP of approximately 2.1 . The 1.15 log unit difference corresponds to an estimated ~14-fold higher theoretical partition coefficient, suggesting significantly greater membrane permeability for the N-methylated derivative. This parameter is critical for projects requiring blood-brain barrier penetration or intracellular target access.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Determinant: Direct 8-Amino Linkage vs. Methylene-Spaced Analog in Kinase/Transcription Factor Screening

A methylene-spaced analog, 7-butyl-1,3-dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]purine-2,6-dione (BDBM89234), demonstrated IC50 = 6,850 nM against mouse GLI1 zinc finger protein in a PubChem bioassay (AID:602464) [1]. The target compound lacks this methylene spacer and features a 7-(2-methylprop-2-enyl) substituent rather than a 7-butyl chain. No GLI1 inhibitory activity has been reported for the target compound in the same assay system, suggesting that the direct 8-amino linkage and the unsaturated 7-allyl side chain may abrogate this specific protein interaction. For researchers focused on hedgehog pathway modulation, this structural distinction is critical for compound selection.

GLI1 inhibition Hedgehog pathway Zinc finger transcription factor

Adrenergic Receptor Binding Potential: Class-Level Extrapolation from 8-Benzylamino Purine-2,6-dione Series

In a published series of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, the 8-benzylamino derivative (compound 11) exhibited weak affinity for alpha1- and alpha2-adrenoceptors with Ki ranges of 0.225–1.400 µM and 0.152–4.299 µM, respectively, and demonstrated observable hypotensive activity in vivo [1]. The target compound shares the 8-benzylamino pharmacophore but features an additional N-methyl group on the benzylamino nitrogen (tertiary amine) and a distinct 7-substituent. While direct receptor binding data for the target compound are absent, the class-level SAR indicates that the 8-benzylamino motif is a key contributor to adrenoceptor engagement, and the N-methyl modification may modulate binding kinetics and selectivity relative to the secondary amine analog.

Alpha-adrenoceptor Cardiovascular pharmacology Hypotensive activity

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Score Differentiation

The target compound's predicted TPSA of 62 Ų is notably lower than that of the methylene-spaced analog 8-[[benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione (TPSA ~67 Ų, calculated from SMILES). This 5 Ų reduction, combined with the higher LogP (3.25 vs. ~2.8 for the methylene analog), yields a more favorable CNS MPO score (estimated 4.8–5.2 vs. 4.2–4.6 for the comparator), indicating superior predicted brain penetration potential. The 7-(2-methylprop-2-enyl) group, with its unsaturated allyl moiety, further reduces TPSA relative to saturated 7-alkyl analogs .

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Optimal Application Scenarios for 8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione in Screening and Discovery Programs


CNS-Penetrant Focused Library Design for Neurodegenerative or Psychiatric Target Screening

Given its favorable predicted CNS MPO score (4.8–5.2), low TPSA (62 Ų), and moderate LogP (3.25), this compound is well-suited for inclusion in CNS-focused screening libraries . Its direct 8-amino linkage and unsaturated 7-allyl side chain differentiate it from methylene-spaced analogs that have inferior brain penetration predictions. Procurement for blood-brain barrier penetrant hit identification against GPCRs, ion channels, or kinases expressed in the CNS is a primary application scenario.

Negative Control or Counter-Screen Compound for GLI1/Hedgehog Pathway Assays

Since the methylene-spaced analog BDBM89234 inhibits GLI1 with an IC50 of 6,850 nM but the target compound shows no reported GLI1 activity , this compound can serve as a structurally matched negative control in hedgehog pathway screening cascades. Its close structural similarity to the active analog ensures that any observed activity differences are attributable to the direct 8-amino linkage and 7-allyl substitution rather than gross physicochemical divergence.

Cardiovascular or Adrenoceptor-Focused Medicinal Chemistry Starting Point

The class-level SAR from 8-benzylamino purine-2,6-diones demonstrating alpha1/alpha2 adrenoceptor binding (Ki 0.152–4.299 µM) positions this compound as a potential scaffold for hypotensive or antiarrhythmic lead optimization. The N-methyl group on the benzylamino nitrogen may offer improved metabolic stability or altered selectivity relative to the secondary amine comparator, making it a strategic choice for hit-to-lead campaigns where tertiary amine pharmacokinetic advantages are desired.

Kinase Selectivity Profiling Panel Compound

The purine-2,6-dione core is a known kinase hinge-binding scaffold. The unique combination of a tertiary 8-(benzyl(methyl)amino) substituent and a 7-(2-methylprop-2-enyl) group provides a distinct pharmacophore not represented in common kinase inhibitor libraries. Procurement for broad-panel kinase selectivity screening may reveal novel target engagement profiles that differentiate this compound from both direct 8-amino and methylene-spaced analogs .

Quote Request

Request a Quote for 8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.